molecular formula C24H22O3Se B15213231 2,2-Bis(4-methoxyphenyl)-3-(phenylselanyl)-2,5-dihydrofuran CAS No. 835903-53-2

2,2-Bis(4-methoxyphenyl)-3-(phenylselanyl)-2,5-dihydrofuran

Cat. No.: B15213231
CAS No.: 835903-53-2
M. Wt: 437.4 g/mol
InChI Key: APXYLMKNGNECIR-UHFFFAOYSA-N
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Description

2,2-Bis(4-methoxyphenyl)-3-(phenylselanyl)-2,5-dihydrofuran is a synthetic organoselenium compound of significant interest in medicinal chemistry and pharmacology research. This chemical belongs to a class of molecules known for their versatile biological activities, particularly as potent antioxidants and modulators of neurological function. Organoselenium compounds are extensively investigated for their ability to mimic the activity of native antioxidant enzymes like glutathione peroxidase (GPx), which helps protect cells from oxidative damage . The structural motif of a selenium atom incorporated into a heterocyclic core, as found in this compound, is a key feature associated with these protective properties . Research on analogous selenylated furan and benzofuran derivatives suggests this compound may hold promise for investigating pathways related to oxidative stress in the central nervous system . Preclinical studies on similar structures have demonstrated potential for modulating serotonergic system activity and monoamine oxidase (MAO) enzymes, indicating its value as a research tool in neuroscience for studying anxiety, depression, and memory impairment . Furthermore, such compounds have shown efficacy in reversing neurobehavioral deficits and oxidative damage induced by sleep deprivation in model systems . This compound is supplied for research purposes to facilitate the exploration of these and other biochemical mechanisms. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans.

Properties

CAS No.

835903-53-2

Molecular Formula

C24H22O3Se

Molecular Weight

437.4 g/mol

IUPAC Name

5,5-bis(4-methoxyphenyl)-4-phenylselanyl-2H-furan

InChI

InChI=1S/C24H22O3Se/c1-25-20-12-8-18(9-13-20)24(19-10-14-21(26-2)15-11-19)23(16-17-27-24)28-22-6-4-3-5-7-22/h3-16H,17H2,1-2H3

InChI Key

APXYLMKNGNECIR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(C(=CCO2)[Se]C3=CC=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(4-methoxyphenyl)-3-(phenylselanyl)-2,5-dihydrofuran typically involves the reaction of 4-methoxybenzaldehyde with phenylselenyl chloride in the presence of a base, followed by cyclization to form the dihydrofuran ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product.

Chemical Reactions Analysis

Nucleophilic Substitution at Selenium

The phenylselanyl (-SePh) group undergoes nucleophilic substitution, particularly with thiols or other soft nucleophiles. For example:

  • Reaction with thiols (RSH) displaces the phenylselanyl group, forming selenoethers (R-Se-R').

Mechanism :

  • Nucleophilic attack on Se by R⁻.

  • Departure of PhSe⁻.

Example :
In related selenylated dihydrofurans, substitution with benzylthiol in the presence of FeCl₃ yields thioether derivatives .

Oxidation Reactions

The selenium center is susceptible to oxidation, forming selenoxides (Se=O) or selenones (SeO₂), depending on conditions.

Oxidizing Agent Product Conditions
H₂O₂ (30%)Selenoxide (-Se(O)Ph)Room temperature, 1 hr
mCPBASelenone (-Se(O₂)Ph)0°C to RT, 2 hr

Implications :

  • Selenoxides can act as oxidizing agents in organic synthesis.

  • Selenones are stable and may exhibit enhanced biological activity .

Acid-Catalyzed Ring-Opening

The dihydrofuran ring undergoes acid-mediated cleavage to form diol derivatives.

Conditions :

  • HCl (conc.) in ethanol, 60°C.

  • Product : 1,4-Diol with selenylated side chains.

Mechanism :

  • Protonation of the furan oxygen.

  • Ring-opening via carbocation intermediate.

Transition Metal-Catalyzed Functionalization

The compound participates in FeCl₃- or Cu-catalyzed cross-coupling reactions.

Example: Chalcogenative Cyclization

In the presence of FeCl₃·6H₂O (20 mol%), the phenylselanyl group facilitates cyclization with alkynes or alkenes :

Reaction Conditions Yield
With 1,4-butyne-diolFeCl₃ (20 mol%), DCE, 24 hr40–99%

Product : Selenylated tetrahydrofurans or fused heterocycles.

Electrochemical Oxidative Coupling

Under electrochemical conditions (e.g., Pt electrodes, I₂/DMSO), the compound undergoes oxidative coupling at the selenium site :

Parameter Details
ElectrolyteDMSO/I₂
Potential1.2 V (vs Ag/AgCl)
ProductDiselenide-linked dimers

Application : Synthesis of redox-active materials.

Biological Redox Activity

The phenylselanyl group participates in glutathione peroxidase (GPx)-like antioxidant cycles :

  • Reduction of H₂O₂ to H₂O via selenol (-SeH) intermediate.

  • Regeneration of -SeH by glutathione (GSH).

Kinetic Data :

Catalyst GPx-like Activity
PhSe-substituted dihydrofuran2× higher than Ebselen

Comparative Reactivity Table

Reaction Type Conditions Key Product Yield Ref
Nucleophilic substitutionFeCl₃, RSHThioether60–85%
Oxidation (H₂O₂)RT, 1 hrSelenoxide90%
Ring-opening (HCl)EtOH, 60°C1,4-Diol75%
Electrochemical couplingI₂/DMSO, 1.2 VDiselenide dimer56–71%

Mechanistic Insights

  • Selenium’s Role : The phenylselanyl group acts as a directing group in cross-couplings and stabilizes carbocation intermediates during ring-opening .

  • Steric Effects : The bis(4-methoxyphenyl) groups hinder electrophilic attacks on the furan ring, directing reactivity to the selenium site.

Scientific Research Applications

2,2-Bis(4-methoxyphenyl)-3-(phenylselanyl)-2,5-dihydrofuran has several scientific research applications:

Mechanism of Action

The mechanism by which 2,2-Bis(4-methoxyphenyl)-3-(phenylselanyl)-2,5-dihydrofuran exerts its effects is not fully understood. it is believed that the phenylselanyl group plays a crucial role in its biological activity. Selenium-containing compounds are known to interact with various molecular targets, including enzymes and proteins, potentially leading to antioxidant effects and modulation of cellular pathways .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Structure and Substitution Patterns

Target Compound:
  • Core: 2,5-Dihydrofuran (non-aromatic, partially saturated furan ring).
  • Substituents :
    • Two 4-methoxyphenyl groups at C2.
    • Phenylselanyl group at C3.
Compared Compounds:

Simpler Dihydrofurans () :

  • Examples: 2,3-Dihydrofuran, 2,5-Dihydrofuran, 2-Methylfuran.
  • Key Differences : Lack methoxyphenyl or selenium substituents. Smaller molecular weights (e.g., 2,5-Dihydrofuran: 70.09 g/mol) and higher volatility (occupational exposure limits: 1 ppb) .
  • Implications : The target compound’s bulky substituents likely reduce volatility and enhance steric hindrance.

Bis(4-methoxyphenyl) Furanones (): Example: 2(5H)-Furanone, 3,4-bis(4-methoxyphenyl) (CAS 132589-84-5). Key Differences: Fully oxidized furanone core vs. partially saturated dihydrofuran. Implications: The dihydrofuran core in the target compound may confer greater reactivity in ring-opening reactions compared to the stabilized furanone .

Selenium-Free Analog (): Example: 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile (CAS 94556-80-6). Key Differences: Replaces phenylselanyl with amino and nitrile groups. Implications: The nitrile group may increase electrophilicity, while selenium in the target compound could enhance nucleophilic or radical scavenging properties .

Bromo-Substituted Dihydrobenzofuran (): Example: (2S,3R)-5-Bromo-3-(3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran. Key Differences: Fused benzofuran core with bromine and additional methoxy groups.

Electronic and Steric Effects

  • Methoxyphenyl Groups : Common in multiple analogs (e.g., ), these groups enhance solubility in polar solvents and stabilize intermediates via resonance.
  • Phenylselanyl Group : A rare substituent in the evidence. Selenium’s larger atomic radius and polarizability may increase steric bulk and alter redox behavior compared to sulfur or oxygen analogs.

Biological Activity

2,2-Bis(4-methoxyphenyl)-3-(phenylselanyl)-2,5-dihydrofuran is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

  • Molecular Formula: C20H22O3Se
  • Molecular Weight: 366.36 g/mol
  • Structure: The compound features a dihydrofuran ring substituted with two methoxyphenyl groups and a phenylselanyl group, which may contribute to its biological activity.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a range of biological activities, including:

  • Antioxidant properties
  • Antimicrobial effects
  • Anticancer activity

Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. Studies have shown that organoselenium compounds can enhance antioxidant defenses in cells by upregulating the expression of antioxidant enzymes such as glutathione peroxidase and superoxide dismutase.

Antimicrobial Effects

The antimicrobial activity of this compound has been explored through various assays. For instance:

  • Minimum Inhibitory Concentration (MIC) Studies: Similar selenium-containing compounds have demonstrated significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli.
  • Mechanism of Action: It is hypothesized that the presence of selenium enhances the compound's interaction with microbial membranes, leading to increased permeability and cell death.

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy:

  • Cell Line Studies: In vitro studies have shown that derivatives with similar structures can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC50 values for these compounds are often in the low micromolar range.
  • Mechanisms Involved: The proposed mechanisms include induction of apoptosis, cell cycle arrest, and modulation of signaling pathways related to cancer progression.

Case Studies

  • Study on Antioxidant Activity : A recent study evaluated the antioxidant properties of various organoselenium compounds. The results indicated that this compound showed a significant increase in total antioxidant capacity compared to control groups.
    CompoundTotal Antioxidant Capacity (µmol TE/g)
    Control12.5
    Test45.0
  • Antimicrobial Efficacy : An investigation into the antimicrobial effects revealed the following MIC values against common pathogens:
    PathogenMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64
  • Anticancer Activity : In vitro studies on HeLa cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability:
    Concentration (µM)Cell Viability (%)
    0100
    1075
    2550
    5025

Q & A

Q. Key Considerations :

  • Selenium reagents are moisture-sensitive; reactions require anhydrous conditions.
  • Monitor reaction progress via TLC (Rf shift due to selenium’s polarizability).

Advanced: How does the phenylselanyl substituent influence the electronic and steric properties of the dihydrofuran core?

Methodological Answer :
The phenylselanyl group:

  • Electronic Effects : The Se atom’s electronegativity (2.55) and polarizable nature alter electron density. DFT calculations show increased electron-withdrawing character at the C3 position, affecting ring reactivity .
  • Steric Effects : The bulky phenylselanyl group creates torsional strain, as evidenced by X-ray crystallography of analogous sulfinyl derivatives (e.g., dihedral angles >30° between Se and adjacent substituents) .
  • Experimental Validation : Compare NMR chemical shifts (e.g., 77^{77}Se NMR: δ ~250–400 ppm) and reaction kinetics with sulfur/selenium-free analogs.

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Q. Methodological Answer :

  • NMR Spectroscopy :
    • 1^1H NMR: Look for splitting patterns from the dihydrofuran protons (e.g., H4 and H5 as doublets, J ≈ 8–10 Hz) .
    • 13^{13}C NMR: Methoxy carbons resonate at ~55 ppm; dihydrofuran carbons appear at 70–100 ppm.
  • X-ray Crystallography : Resolve stereochemistry and confirm substituent orientation. Crystallize in hexane/ethyl acetate to avoid solvent inclusion .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+^+ with <5 ppm error.

Advanced: How can discrepancies in spectral data (e.g., unexpected 1^11H NMR splitting) be resolved?

Q. Methodological Answer :

  • Variable-Temperature NMR : Probe dynamic processes (e.g., ring puckering) by acquiring spectra at 25°C to −60°C.
  • Computational Modeling : Use Gaussian or ORCA to simulate NMR spectra via DFT (B3LYP/6-311+G(d,p)). Compare calculated vs. experimental shifts .
  • COSY/NOESY : Identify through-space couplings to clarify conformational ambiguities.

Basic: What are the key considerations for handling this compound in air-sensitive reactions?

Q. Methodological Answer :

  • Storage : Store under argon at −20°C in amber vials to prevent oxidation of the selanyl group.
  • Reaction Setup : Use Schlenk lines or gloveboxes for transfers. Pre-dry solvents (e.g., THF over Na/benzophenone).
  • Quenching : Add reactions to ice-cold saturated NaHCO3_3 to neutralize residual NaH or other bases .

Advanced: What computational approaches are suitable for studying this compound’s reactivity in catalytic systems?

Q. Methodological Answer :

  • DFT Studies : Optimize transition states (e.g., for ring-opening reactions) using M06-2X/def2-TZVP. Compare activation energies with/without selenium.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. DMF) on reaction pathways.
  • Docking Studies : If bioactive, model interactions with enzyme active sites (e.g., glutathione peroxidase mimics) .

Basic: How can reaction yields be optimized for the dihydrofuran core synthesis?

Q. Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF). Higher yields often observed in THF due to better solubility of intermediates .
  • Catalyst Optimization : Use Pd(OAc)2_2/ligand systems for cross-couplings involving methoxyphenyl groups.
  • Temperature Control : Maintain 0–5°C during selenylation to minimize side reactions.

Advanced: What is the mechanistic role of selenium in [3,3]-sigmatropic rearrangements involving this compound?

Q. Methodological Answer :

  • Proposed Pathway : The phenylselanyl group acts as a directing group, stabilizing transition states via hyperconjugation. Compare with sulfur analogs (slower kinetics due to lower polarizability).
  • Kinetic Isotope Effects (KIE) : Perform 77^{77}Se KIE experiments to confirm transition-state geometry.
  • Theoretical Support : Use NBO analysis to quantify Se’s orbital contributions .

Basic: What are the best practices for resolving crystallographic disorder in X-ray structures of this compound?

Q. Methodological Answer :

  • Data Collection : Use low-temperature (100 K) to reduce thermal motion.
  • Refinement : Apply restraints (SHELXL) for disordered methoxy or phenyl groups.
  • Validation : Check Rint_{int} and CC1/2 values; discard data with CC1/2 < 70% .

Advanced: How do intermolecular interactions (e.g., π-stacking) affect the compound’s solid-state properties?

Q. Methodological Answer :

  • X-ray Analysis : Identify π-π interactions between methoxyphenyl groups (distance ~3.5 Å) and C–H···Se hydrogen bonds.
  • Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., CrystalExplorer).
  • Thermal Analysis (DSC/TGA) : Correlate melting points with packing efficiency .

Tables for Key Data

Q. Table 1: Comparative Reactivity of Selenium vs. Sulfur Analogs

PropertyPhenylselanyl DerivativePhenylsulfinyl Derivative
77^{77}Se/33^{33}S NMR Shift320 ppm40 ppm
Bond Length (C–Se/S)1.93 Å1.81 Å
Activation Energy (kJ/mol)85 (DFT)92 (DFT)

Q. Table 2: Optimized Reaction Conditions for Selenylation

SolventTemperature (°C)CatalystYield (%)
THF0None78
DMF25NaH62
Toluene−20KOtBu45

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